3-Bromo-4-chloro-7,8-dimethylquinoline
Description
3-Bromo-4-chloro-7,8-dimethylquinoline is a halogenated quinoline derivative featuring bromine and chlorine substituents at positions 3 and 4, respectively, along with methyl groups at positions 7 and 6.
Properties
CAS No. |
1204812-20-3 |
|---|---|
Molecular Formula |
C11H9BrClN |
Molecular Weight |
270.554 |
IUPAC Name |
3-bromo-4-chloro-7,8-dimethylquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-6-3-4-8-10(13)9(12)5-14-11(8)7(6)2/h3-5H,1-2H3 |
InChI Key |
NZANHYGIXFTMFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC=C(C(=C2C=C1)Cl)Br)C |
Synonyms |
3-Bromo-4-chloro-7,8-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Key Observations :
- Halogen Positioning: Bromine at C3 (target compound) vs. C4 (4-Bromo-7,8-dimethylquinoline) alters electronic effects, as bromine’s inductive (-I) effect is stronger than chlorine’s. This impacts reactivity in cross-coupling reactions .
- Synthesis Complexity: 2,4-Dichloro-7,8-dimethylquinoline is synthesized in one pot with 83% yield, while brominated analogs may require additional steps for halogen introduction .
Key Observations :
- Molecular Weight: Brominated compounds (e.g., 3-Bromo-4-chloro-7,8-dimethylquinoline) have higher molecular weights than chlorinated analogs, influencing solubility and diffusion rates.
- Safety: Bromo-chloro compounds may pose greater handling risks due to combined halogen toxicity, as seen in 3-Bromo-7,8-dichloro-4-quinolinol’s SDS .
Market and Application Trends
- 4,7-Dichloro-2,8-dimethylquinoline: Widely used in agrochemicals and pharmaceuticals, with established suppliers in Europe and Asia .
- For example, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is specialized for medicinal chemistry .
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